molecular formula C24H22N4O6 B2705988 (N'1E,N'4E)-N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide CAS No. 324012-49-9

(N'1E,N'4E)-N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide

Cat. No.: B2705988
CAS No.: 324012-49-9
M. Wt: 462.462
InChI Key: VNAFOTHAZIKKNM-BKHCZYBLSA-N
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Description

Historical Context of Hydrazone-Based Compounds

Hydrazone-based compounds have been a cornerstone of coordination chemistry since their discovery in the late 19th century. The first reported hydrazones emerged from condensation reactions between aldehydes and hydrazides, forming stable Schiff base ligands capable of coordinating transition metals. Early studies focused on their structural versatility, as the presence of multiple donor sites (e.g., imine, phenolic oxygen, and carbonyl groups) enabled the formation of complexes with diverse geometries. By the mid-20th century, researchers recognized their potential in medicinal chemistry, particularly after the discovery of hydrazone derivatives with anticonvulsant and antimicrobial properties. For example, menthone-derived hydrazones demonstrated significant activity in maximal electroshock seizure models, highlighting their therapeutic relevance.

The evolution of analytical techniques, such as X-ray crystallography and density functional theory (DFT), further propelled hydrazone research. Structural studies revealed how substituents on the aromatic rings and the hydrazone backbone influence molecular conformation and electronic properties. These insights enabled the rational design of hydrazones for applications ranging from catalysis to materials science.

Importance in Modern Chemical Research

In contemporary research, hydrazones are prized for their dual role as ligands and functional materials. Their ability to stabilize high-oxidation-state metals, such as vanadium(V), has made them indispensable in catalytic systems. For instance, vanadium-hydrazone complexes have been shown to mediate peroxidative oxidation of hydrocarbons under solvent-free conditions, offering sustainable alternatives for industrial processes. The ligand (N’¹E,N’⁴E)-N’¹,N’⁴-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide exemplifies this utility, as its terephthalic hydrazide core provides a rigid scaffold for metal coordination while the methoxy and hydroxy substituents tune electronic properties.

Beyond catalysis, hydrazones are explored for their optical and magnetic properties. DFT studies of triazine-based hydrazones have correlated frontier molecular orbitals with nonlinear optical responses, suggesting applications in photonic devices. Additionally, their antimicrobial activity against Gram-negative pathogens, such as Escherichia coli and Pseudomonas aeruginosa, underscores their biomedical potential.

Position within the Bis-hydrazone Compound Family

The compound (N’¹E,N’⁴E)-N’¹,N’⁴-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide belongs to the bis-hydrazone subclass, characterized by two hydrazone moieties linked through a central spacer. Compared to monohydrazones, bis-hydrazones exhibit enhanced stability and coordination capacity due to their multidentate nature. For example, 1,5-bis(2-hydroxybenzaldehyde)carbohydrazone forms dinuclear vanadium(V) complexes that retain catalytic activity even under oxidative conditions.

The terephthalohydrazide linker in this compound distinguishes it from other bis-hydrazones. Unlike flexible aliphatic spacers, the aromatic terephthalic core enforces a planar geometry, promoting π-π stacking and electronic delocalization. Substituents on the benzylidene rings further modulate reactivity: the 4-hydroxy-3-methoxy groups enhance solubility in polar solvents while providing additional coordination sites for metals. A comparative analysis of bis-hydrazones is provided in Table 1.

Table 1: Structural and Functional Comparison of Bis-Hydrazones

Compound Name Central Linker Substituents Key Properties Applications
Terephthalohydrazide derivative Aromatic (terephthalic) 4-hydroxy-3-methoxy High thermal stability, planar geometry Catalysis, materials science
1,5-bis(2-hydroxybenzaldehyde)carbohydrazone Aliphatic (carbohydrazide) 2-hydroxy Flexible coordination, redox activity Anticancer agents
1,5-bis(3,5-dichloro-2-hydroxybenzaldehyde)carbohydrazone Aliphatic (carbohydrazide) 3,5-dichloro-2-hydroxy Enhanced Lewis acidity Oxidative catalysis

Properties

IUPAC Name

1-N,4-N-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-33-21-11-15(3-9-19(21)29)13-25-27-23(31)17-5-7-18(8-6-17)24(32)28-26-14-16-4-10-20(30)22(12-16)34-2/h3-14,29-30H,1-2H3,(H,27,31)(H,28,32)/b25-13+,26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAFOTHAZIKKNM-BKHCZYBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N’1E,N’4E)-N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide typically involves the condensation reaction between terephthalohydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of (N’1E,N’4E)-N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography or crystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Cyclization to β-Lactam Derivatives

The hydrazone undergoes cyclization to form β-lactam (azetidin-2-one) derivatives under specific conditions.

Reaction Conditions

  • Reagents : Thioglycolic acid or selenoglycolic acid.

  • Catalyst : Phosphorus oxychloride (POCl₃), triethylamine (Et₃N).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 0°C → room temperature .

Mechanism
The hydrazone’s nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acid chloride generated in situ. Intramolecular cyclization forms a four-membered β-lactam ring.

ProductReagent UsedYield (%)Characterization (IR, NMR)
β-Lactam with –SH groupThioglycolic acid53%IR: 1730 cm⁻¹ (C=O), 2550 cm⁻¹ (S–H)
β-Lactam with –SeH groupSelenoglycolic acid48%¹H NMR: δ 3.8–4.2 (m, CH₂–Se)

Formation of Metal Complexes

The compound acts as a polydentate ligand due to its hydroxyl, methoxy, and hydrazone groups.

Reaction with Transition Metals

  • Metals Tested : Cu(II), Fe(III), Zn(II).

  • Conditions : Ethanol/water (1:1), room temperature, pH 6–7 .

Coordination Sites

  • Phenolic oxygen (–OH).

  • Hydrazone nitrogen (C=N).

  • Methoxy oxygen (–OCH₃) .

Example Complex

Metal IonStoichiometryStability Constant (log K)Application
Cu(II)1:2 (M:L)12.4 ± 0.3Catalytic oxidation

Acid/Base Hydrolysis

The hydrazone bond (C=N) is susceptible to hydrolysis under extreme pH conditions.

Conditions

  • Acidic : 2M HCl, 80°C, 2 hours → yields terephthalohydrazide and 4-hydroxy-3-methoxybenzaldehyde.

  • Basic : 2M NaOH, 60°C, 4 hours → slower degradation due to deprotonation of phenolic –OH .

Kinetics

pHRate Constant (k, s⁻¹)Half-life (t₁/₂)
11.2 × 10⁻³9.6 min
133.4 × 10⁻⁴33.9 min

Oxidative Reactions

The phenolic –OH groups undergo oxidation to form quinone-like structures.

Oxidizing Agents

  • KMnO₄ (aqueous, acidic): Forms a diketone derivative.

  • H₂O₂/Fe²⁺ (Fenton’s reagent) : Radical-mediated oxidation cleaves the aromatic ring .

Products

Oxidizing AgentProductYield (%)
KMnO₄Bis(3-methoxy-1,4-benzoquinone)68%
H₂O₂/Fe²⁺Fragmented carboxylic acids42%

Photochemical Reactivity

The compound exhibits moderate photostability but undergoes [2+2] cycloaddition under UV light.

Conditions

  • Light Source : UV-A (365 nm).

  • Solvent : Acetonitrile.

  • Time : 24 hours.

Product : A cyclobutane-linked dimer, confirmed by mass spectrometry (m/z = 823.2 [M+H]⁺).

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including (N'1E,N'4E)-N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide, exhibit antimicrobial properties. A study demonstrated that similar compounds showed substantial antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Hydrazide Derivatives

CompoundBacterial StrainActivity Level
T1S. aureusHigh
T2E. coliModerate
T3Pseudomonas aeruginosaLow

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant activity increases with the number of methoxy groups present in the structure .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
T18525
T27040
T36050

Anti-Inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and asthma. The compound's ability to modulate inflammatory pathways makes it a candidate for further pharmacological exploration .

Polymer Chemistry

The unique structure of this hydrazide compound allows it to function as a monomer or cross-linking agent in polymer synthesis. Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .

Table 3: Mechanical Properties of Polymers with Hydrazide Additives

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Control30200
With Hydrazide Additive45300

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Antioxidant Mechanism

Another investigation focused on the mechanism by which this compound exerts its antioxidant effects. Using DPPH and ABTS assays, researchers found that it effectively reduced oxidative stress markers in cellular models, highlighting its potential in preventing chronic diseases associated with oxidative damage .

Mechanism of Action

The mechanism of action of (N’1E,N’4E)-N’1,N’4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl and methoxy groups, which can scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural homology with several terephthalohydrazide derivatives, differing primarily in substituent groups:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 4-hydroxy-3-methoxybenzylidene C24H22N4O6 Dual hydroxyl and methoxy groups enhance hydrogen bonding and solubility
BAH-4 () 4-methoxybenzylidene C24H22N4O4 Methoxy groups increase lipophilicity; lacks hydroxyl groups
THD () 4-hydroxybenzylidene C22H18N4O4 Hydroxyl groups improve metal chelation; lacks methoxy
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide () 4-nitrobenzohydrazide + 4-hydroxy-3-methoxybenzylidene C15H14N4O5 Nitro group enhances electron-withdrawing effects; single hydrazide moiety

Key Structural Differences :

  • The target compound’s 4-hydroxy-3-methoxy substituents enable stronger hydrogen bonding compared to BAH-4 (methoxy-only) and THD (hydroxy-only) .

Physicochemical Properties

Melting Points and Solubility:
  • Target Compound : Expected melting point >240°C (based on analogues like BAH-3 and BAH-4, which melt at 243–245°C) . Hydroxyl groups may reduce crystallinity slightly compared to methoxy derivatives.
  • BAH-4 : Melts at 243–245°C; higher lipophilicity due to methoxy groups .
  • THD : Lower solubility in polar solvents compared to the target compound due to fewer hydrogen-bonding groups .
Spectroscopic Data:
  • IR Spectroscopy : The target compound exhibits characteristic stretches for C=O (1650–1680 cm⁻¹) , N-H (3140–3190 cm⁻¹) , and O-H (3410–3440 cm⁻¹) , similar to ’s zinc complexes .
  • NMR : Aromatic protons resonate at δ 7.04–8.66 ppm (cf. BAH-4: δ 7.04–8.43 ppm) .
Enzyme Inhibition:
  • The target’s 4-hydroxy-3-methoxy groups resemble those in ’s compound 1, a potent xanthine oxidase (XO) inhibitor (IC₅₀ ~2.5 µM) . Docking studies suggest hydroxyl/methoxy groups interact with XO’s active site via hydrogen bonds.
  • BAH-4 : Lacks hydroxyl groups, likely reducing XO inhibition efficacy.
Metal Chelation and Fluorescence:
  • The target compound’s hydroxyl groups enable Fe³⁺ detection via fluorescence quenching, akin to diacylhydrazone Schiff bases in .
  • THD () : Forms stable tri-/tetra-metallic complexes due to dual hydroxy groups, suggesting the target may exhibit similar coordination behavior .

Biological Activity

(N'1E,N'4E)-N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and antioxidative properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C22_{22}H24_{24}N4_{4}O6_{6}
  • Molecular Weight : 432.45 g/mol
  • IUPAC Name : this compound

This compound features a hydrazide linkage and multiple hydroxy and methoxy substituents on the aromatic rings, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar hydrazide derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A comparative study on hydrazone derivatives revealed that compounds with methoxy and hydroxy substitutions exhibited IC50_{50} values ranging from 2.2 to 8.7 µM against breast cancer cell lines (MCF-7). These findings suggest that the presence of hydroxyl groups enhances the compound's efficacy against cancer cells.

CompoundCell LineIC50_{50} (µM)
Compound AMCF-73.1
Compound BHCT 1163.7
Compound CHEK 2935.3

Antibacterial Activity

The antibacterial properties of hydrazone derivatives have also been investigated. A study indicated that compounds with similar structural motifs exhibited strong antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis.

Antibacterial Efficacy

In vitro tests revealed that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 8 µM against E. faecalis. This suggests that this compound may possess significant antibacterial properties.

Bacterial StrainMIC (µM)
Staphylococcus aureus12
Enterococcus faecalis8

Antioxidative Activity

Antioxidative properties are crucial for preventing oxidative stress-related diseases. Similar compounds have shown promising results in scavenging free radicals and reducing oxidative damage.

Research Findings

In a comparative analysis, several derivatives demonstrated antioxidative activity surpassing standard antioxidants like butylated hydroxytoluene (BHT). The antioxidative capacity was assessed using spectroscopic methods, confirming the ability of these compounds to mitigate oxidative stress.

CompoundMethod Used% Inhibition
Compound DDPPH Assay85%
Compound EABTS Assay78%

The mechanisms underlying the biological activities of this compound involve:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
  • Enzyme Inhibition : Interaction with key enzymes involved in bacterial metabolism.
  • Free Radical Scavenging : Reduction of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Q & A

Q. What are the optimal synthetic routes for preparing (N'1E,N'4E)-N'1,N'4-bis(4-hydroxy-3-methoxybenzylidene)terephthalohydrazide?

The compound is synthesized via condensation of terephthalic dihydrazide with substituted aldehydes. For example, refluxing terephthalic dihydrazide (1.00 mmol) with 4-hydroxy-3-methoxybenzaldehyde (2.10 mmol) in methanol (20 mL) under acidic or basic conditions yields the product in >90% purity. Purification involves recrystallization from DMSO/ethanol mixtures. Spectral validation (¹H/¹³C NMR, IR, HRMS) confirms the structure .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H NMR : Signals at δ 11.85–12.10 ppm (s, 2H) confirm hydrazide NH protons. Aromatic protons appear as multiplets between δ 7.04–8.66 ppm, with methoxy groups at δ 3.82 ppm .
  • IR : Absorption bands at ~1646 cm⁻¹ (C=O), ~1558 cm⁻¹ (C=N), and ~3250 cm⁻¹ (OH) validate functional groups .
  • HRMS : Molecular ion peaks (e.g., m/z 453.1537 [M+Na]⁺) confirm molecular weight .

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXL for refinement, SHELXS for solution) is widely employed for small-molecule crystallography. Data collection requires high-resolution (<1.0 Å) diffraction patterns. Structural validation includes R-factor analysis (<0.05 for high quality) and thermal displacement parameter checks .

Advanced Research Questions

Q. How does this compound perform as a ligand in catalytic systems, and what factors influence its efficiency?

The ligand stabilizes palladium nanoparticles in Heck coupling reactions, achieving >95% yield for aryl halide substrates. Key factors:

  • Solvent : DMF enhances solubility and catalytic activity.
  • Recycling : The catalyst retains >85% efficiency after 5 cycles due to ligand robustness.
  • Substrate scope : Electron-deficient aryl halides react faster (e.g., 4-bromonitrobenzene vs. 4-bromoanisole) .

Q. What computational methods are used to study its biological activity (e.g., xanthine oxidase inhibition)?

Molecular docking (AutoDock Vina, MOE) predicts binding affinities to xanthine oxidase (XO). Docking scores correlate with experimental IC₅₀ values. Key interactions:

  • Hydrogen bonding between methoxy/hydroxy groups and XO active-site residues (Glu802, Arg880).
  • π-π stacking of the terephthaloyl core with Phe914. MD simulations (AMBER) validate stability over 100 ns trajectories .

Q. How do structural modifications (e.g., substituent variation) affect polymorphism and emission properties?

Replacing 4-hydroxy-3-methoxy groups with naphthyl or tert-butyl moieties induces polymorphism. For example:

  • BAH-3 (naphthyl): Exhibits water-induced emission enhancement (WIEE) due to aggregation-induced emission (AIE).
  • BAH-4 (methoxy): Forms rigid J-aggregates with redshifted fluorescence. Microcrystal electron diffraction (MicroED) resolves polymorph-specific packing modes .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Variable temperature NMR : Resolves dynamic effects (e.g., tautomerism).
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals.
  • Crystallographic validation : Cross-checks proton environments against SCXRD data .

Q. What strategies optimize its solubility for biological or catalytic applications?

  • Co-crystallization : With cyclodextrins or PEG derivatives.
  • Derivatization : Introducing sulfonate or tertiary amine groups.
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances aqueous dispersion .

Methodological Notes

  • Contradictions in synthesis yields : Discrepancies may arise from solvent purity (anhydrous vs. hydrated methanol) or crystallization rates. Reproducibility requires strict control of reaction stoichiometry and drying protocols .
  • Catalytic vs. biological studies : While the ligand excels in catalysis, its low solubility in polar solvents (e.g., water) limits direct biological use. Derivatization or pro-drug strategies are recommended .

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